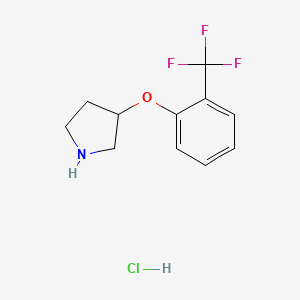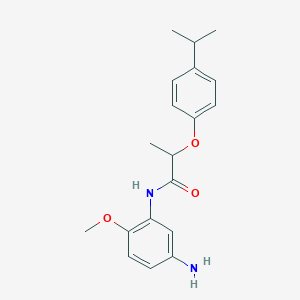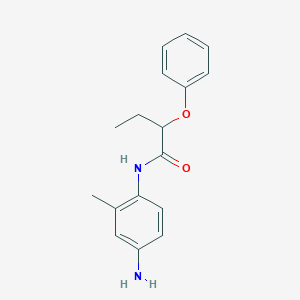![molecular formula C16H18BrNO B1391316 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine CAS No. 946680-28-0](/img/structure/B1391316.png)
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine
Vue d'ensemble
Description
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine is a biochemical compound used for proteomics research . The compound has a molecular formula of C16H18BrNO and a molecular weight of 320.22 .
Molecular Structure Analysis
The InChI code for 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine is 1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16 (6-4-13 (14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Antimicrobial Studies
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine, related to oxadiazole derivatives with a bromonaphthalene moiety, has been synthesized and studied for antimicrobial activities. Some of these compounds exhibited significant antimicrobial properties, highlighting their potential in medical and pharmaceutical research (Mayekar et al., 2010).
Catalysis in Chemical Synthesis
This compound is related to the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, facilitated by nano magnetite as a catalyst. This method showcases an efficient and clean methodology for producing complex organic compounds, with potential applications in various chemical industries (Mokhtary & Torabi, 2017).
Polymorphism in Pharmaceutical Compounds
Research on a piperidine substituted methyl 3-hydroxy-2-naphthoate, related to 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine, has revealed polymorphism, which is critical in the pharmaceutical industry for understanding the various forms a drug can take. This can impact the drug's stability, solubility, and bioavailability (Sahoo et al., 2020).
Conformational Studies in Organic Chemistry
The compound's structure is closely related to piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, where conformational studies provide insights into the molecular behavior of these complex molecules. Such studies are essential in the design and synthesis of new organic compounds with specific properties (Csütörtöki et al., 2012).
Growth-Promoting Activities in Agriculture
Research on related compounds indicates potential growth-promoting activities in agriculture. For example, certain piperidine derivatives have shown to increase productivity in crops like beetroot and potatoes, suggesting potential agricultural applications (Omirzak et al., 2013).
Molecular Docking Studies
Molecular docking studies on related compounds, like (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene) piperidin-4-one, reveal their potential as biological inhibitors, highlighting the compound's relevance in drug discovery and biochemistry (R. V. & R. C., 2021).
Propriétés
IUPAC Name |
3-[(1-bromonaphthalen-2-yl)oxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c17-16-14-6-2-1-5-13(14)7-8-15(16)19-11-12-4-3-9-18-10-12/h1-2,5-8,12,18H,3-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXBKMTQNDQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



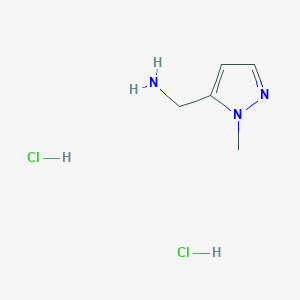
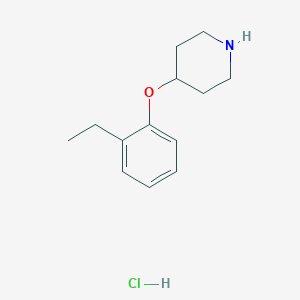
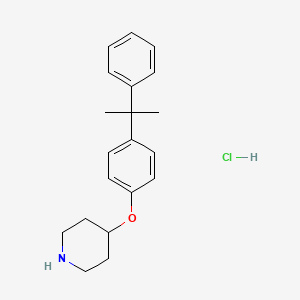
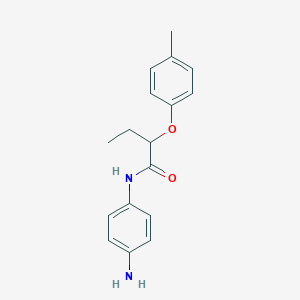
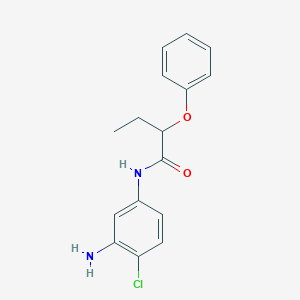
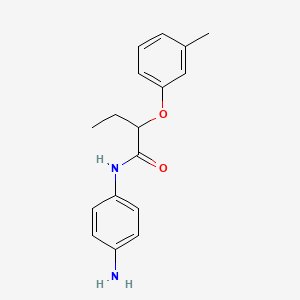
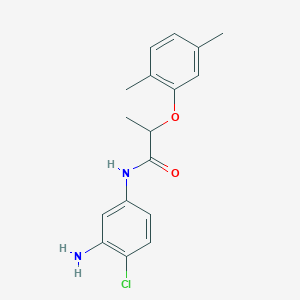
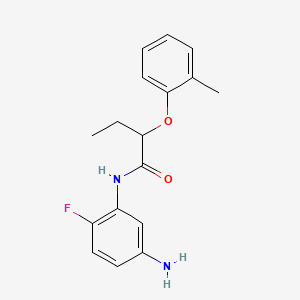
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
